(3-ブロモフェニル)(3-(チオフェン-2-イル)ピロリジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

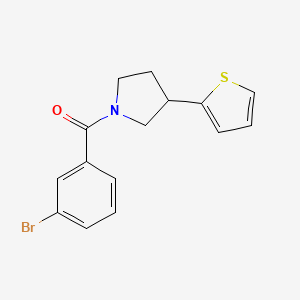

(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14BrNOS and its molecular weight is 336.25. The purity is usually 95%.

BenchChem offers high-quality (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究者らは、インドル誘導体(本化合物はその一種である)の抗ウイルス活性を研究しています。 例えば、メチル6-アミノ-4-イソブトキシ-1H-インドル-2-カルボン酸メチルは、インフルエンザAウイルスに対して阻害活性を示しました .

- さらに、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドル-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス効果を示しました .

- 一部のインドル誘導体は、抗炎症作用と鎮痛作用を示します。 例えば、(S)-N-(ベンゾ[d]チアゾール-2-イル)-1-(4-ニトロフェニルスルホニル)ピロリジン-2-カルボキサミドは、有望な抗炎症効果を示しました .

抗ウイルス活性

抗炎症特性

作用機序

Target of action

The compound “(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” contains a pyrrolidine ring and a thiophene ring. Pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiophene derivatives also have a wide range of biological activities .

Biochemical pathways

Many pyrrolidine and thiophene derivatives are involved in a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Many pyrrolidine and thiophene derivatives are known to have good bioavailability due to their ability to form stable non-covalent interactions with biological molecules .

Result of action

Many pyrrolidine and thiophene derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

生物活性

The compound (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone , with the molecular formula C15H14BrNOS and a molecular weight of 336.25 g/mol, is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Structure and Properties

The compound features a pyrrolidine ring and a thiophene ring , which are known for their roles in various pharmacologically active compounds. The presence of bromine in the phenyl group enhances its biological interactions, making it a subject of interest in medicinal chemistry.

Target Receptors

Pyrrolidine derivatives often exhibit high affinity for multiple receptors, including:

- Dopamine receptors

- Serotonin receptors

- Cholinergic receptors

These interactions can lead to various therapeutic effects, including neuroprotective and anti-inflammatory actions.

Biochemical Pathways

The compound is involved in several biochemical pathways that contribute to its pharmacological effects:

- Antiviral activity : Inhibits viral replication through interference with viral enzymes.

- Anticancer properties : Induces apoptosis in cancer cells by modulating cell cycle proteins.

- Antimicrobial effects : Disrupts bacterial cell membrane integrity, leading to cell death .

Pharmacokinetics

Research indicates that pyrrolidine and thiophene derivatives generally possess good bioavailability due to their ability to form stable non-covalent interactions with biological macromolecules. This characteristic enhances their therapeutic potential by improving absorption and distribution within the body.

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral | Effective against various viral strains. |

| Anticancer | Induces apoptosis in different cancer cell lines. |

| Antimicrobial | Active against both Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

Case Studies

- Anticancer Activity : A study demonstrated that the compound significantly reduced cell viability in pancreatic cancer cells, showing an IC50 value of 12 µM. This effect was attributed to the induction of apoptosis via the mitochondrial pathway .

- Antimicrobial Efficacy : In vitro tests revealed that (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively .

- Anti-inflammatory Properties : The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

特性

IUPAC Name |

(3-bromophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLNCEUUKFDMCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。